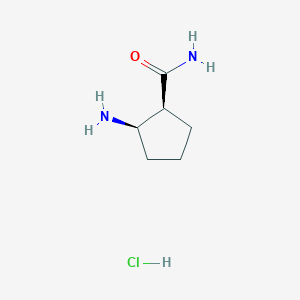
1-Trifluoromethanesulfonylazetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Trifluoromethanesulfonylazetidin-3-ol is a chemical compound with the CAS Number: 1339116-75-4. It has a molecular weight of 205.16 . The IUPAC name for this compound is 1-[(trifluoromethyl)sulfonyl]-3-azetidinol . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is in liquid form .
Physical And Chemical Properties Analysis
1-Trifluoromethanesulfonylazetidin-3-ol is a liquid at room temperature . It has a molecular weight of 205.16 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Organic Synthesis
1-Trifluoromethanesulfonylazetidin-3-ol: is a valuable building block in organic synthesis. Its trifluoromethyl group imparts unique physical and electronic properties to the resulting molecules, making it a sought-after moiety in the development of pharmaceuticals and agrochemicals . The compound can be used to introduce the trifluoromethyl group into various substrates, enhancing their metabolic stability and bioavailability.
Drug Development
The compound’s ability to act as a precursor for vicinal trifluoromethyl azides is particularly relevant in drug development. These azides are versatile intermediates that can be transformed into a wide array of trifluoromethylated amines and heterocycles, which are common structural motifs in medicinal chemistry .
Click Chemistry
1-Trifluoromethanesulfonylazetidin-3-ol: can be utilized in click chemistry applications due to its azide functionality. This allows for the rapid assembly of large libraries of compounds, which is invaluable in high-throughput screening for drug discovery .
Safety and Hazards
properties
IUPAC Name |
1-(trifluoromethylsulfonyl)azetidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO3S/c5-4(6,7)12(10,11)8-1-3(9)2-8/h3,9H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSJNHGOGMOKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2358573.png)











